2-Tridecanoyloxazole
CAS No.: 898758-51-5
Cat. No.: VC2477695
Molecular Formula: C16H27NO2
Molecular Weight: 265.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898758-51-5 |
|---|---|
| Molecular Formula | C16H27NO2 |
| Molecular Weight | 265.39 g/mol |
| IUPAC Name | 1-(1,3-oxazol-2-yl)tridecan-1-one |
| Standard InChI | InChI=1S/C16H27NO2/c1-2-3-4-5-6-7-8-9-10-11-12-15(18)16-17-13-14-19-16/h13-14H,2-12H2,1H3 |
| Standard InChI Key | ASCDMTJLKMAUPY-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCC(=O)C1=NC=CO1 |
| Canonical SMILES | CCCCCCCCCCCCC(=O)C1=NC=CO1 |
Introduction
Chemical Identity and Structural Characteristics
2-Tridecanoyloxazole is identified by the CAS number 898758-51-5 and has the molecular formula C16H27NO2 with a molecular weight of 265.39 g/mol . The IUPAC name for this compound is 1-(1,3-oxazol-2-yl)tridecan-1-one. The structure features an oxazole heterocyclic ring with a carbonyl group connecting it to a long-chain hydrocarbon with thirteen carbon atoms.
Chemical Identifiers
The compound can be identified through various chemical nomenclature systems as detailed in Table 1.
Table 1. Chemical Identifiers for 2-Tridecanoyloxazole
| Parameter | Identifier |
|---|---|
| CAS Number | 898758-51-5 |
| Molecular Formula | C16H27NO2 |
| Molecular Weight | 265.39 g/mol |
| IUPAC Name | 1-(1,3-oxazol-2-yl)tridecan-1-one |
| SMILES | CCCCCCCCCCCCC(=O)C1=NC=CO1 |
| Standard InChI | InChI=1S/C16H27NO2/c1-2-3-4-5-6-7-8-9-10-11-12-15(18)16-17-13-14-19-16/h13-14H,2-12H2,1H3 |
| Standard InChIKey | ASCDMTJLKMAUPY-UHFFFAOYSA-N |
| PubChem Compound ID | 24723604 |
Structural Features
The molecule consists of two primary structural components:
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An oxazole ring - a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
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A tridecanoyl group - a thirteen-carbon acyl chain attached to the oxazole ring at position 2
The oxazole ring provides a rigid, aromatic structure with potential for hydrogen bonding through its nitrogen atom, while the long hydrocarbon chain contributes lipophilic properties to the molecule. This combination of features may influence the compound's solubility, membrane permeability, and potential biological interactions.
Physicochemical Properties
The physicochemical properties of 2-Tridecanoyloxazole are important for understanding its behavior in various chemical and biological systems. While specific experimental data for this compound is limited in the available literature, certain properties can be inferred based on structural analysis and comparison with similar compounds.
Solubility and Partition Characteristics
The presence of both a polar heterocyclic ring and a long hydrophobic chain suggests that 2-Tridecanoyloxazole may exhibit amphiphilic properties. This structural arrangement would likely result in:
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Limited water solubility due to the long hydrocarbon chain
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Good solubility in organic solvents such as ethanol, acetone, and chloroform
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Moderate to high partition coefficient (logP), indicating preferential distribution into lipid phases
These properties are particularly relevant for its potential applications in research contexts, especially regarding membrane permeability and drug-like characteristics.
Synthesis and Chemical Reactivity
The synthesis of oxazole derivatives has been well-documented in chemical literature, providing insights into potential methods for preparing 2-Tridecanoyloxazole.
Synthetic Approaches
Several established methods can be adapted for the synthesis of 2-Tridecanoyloxazole, based on classical approaches to oxazole synthesis.
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a well-established method for preparing 2,5-disubstituted oxazoles. This reaction involves the cyclodehydration of α-acylaminoketones . While this method typically yields 2,5-disubstituted oxazoles, modifications could be employed to achieve the desired 2-substituted product.
The reaction mechanism involves:
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Protonation of the acylamino keto moiety
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Cyclization
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Dehydration in the presence of a mineral acid to form the oxazole ring
Fischer Oxazole Synthesis
Emil Fischer discovered a synthesis for 2,5-disubstituted oxazoles in 1896, which involves the reaction between equimolar amounts of appropriate starting materials . This method could potentially be modified for the synthesis of 2-Tridecanoyloxazole by using suitable precursors.
Chemical Reactivity
The reactivity of 2-Tridecanoyloxazole can be predicted based on the general reactivity patterns of oxazoles and ketones:
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The oxazole ring is aromatic and can participate in electrophilic aromatic substitution reactions, although typically with lower reactivity than benzene
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The carbonyl group can undergo nucleophilic addition reactions
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The nitrogen in the oxazole ring can act as a weak base and hydrogen bond acceptor
*Note: Showed >50% growth inhibition at 40 μM concentration
Analytical Methods and Characterization
The characterization of 2-Tridecanoyloxazole can be accomplished using standard analytical techniques employed for organic compounds.
Spectroscopic Methods
Several spectroscopic techniques are likely useful for the identification and characterization of this compound:
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Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C)
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Infrared (IR) spectroscopy, particularly for identifying the carbonyl and heterocyclic functionalities
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Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis
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UV-Visible spectroscopy for chromophore characterization
Chromatographic Analysis
Chromatographic techniques suitable for analysis include:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography (GC), particularly if derivatized
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Thin-Layer Chromatography (TLC) for reaction monitoring and purity assessment
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